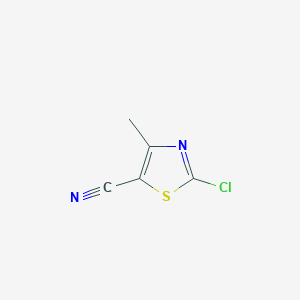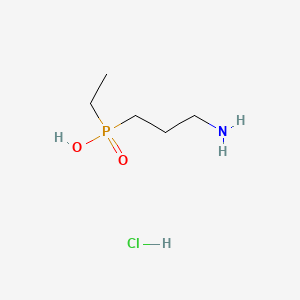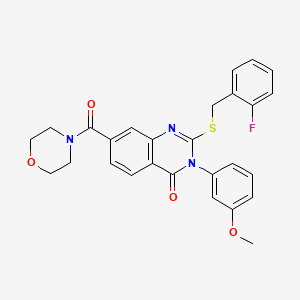
5-Thiazolecarbonitrile,2-chloro-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Thiazolecarbonitrile,2-chloro-4-methyl-” is a chemical compound with the molecular formula C5H3ClN2S and a molecular weight of 158.61 . It is also known by the synonym "2-Chloro-4-methyl-thiazole-5-carbonitrile" .
Synthesis Analysis
While specific synthesis methods for “5-Thiazolecarbonitrile,2-chloro-4-methyl-” were not found, thiazole derivatives in general have been synthesized using various methods. For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of “5-Thiazolecarbonitrile,2-chloro-4-methyl-” consists of a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The compound is part of the thiazole class of compounds, which are important in medicinal chemistry due to their wide range of applications .Physical and Chemical Properties Analysis
“5-Thiazolecarbonitrile,2-chloro-4-methyl-” has a molecular weight of 158.61 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
- 5-Thiazolecarbonitrile derivatives are used in chemical synthesis, such as in the conversion of benzo-2,1,3-thiadiazoles to other compounds under specific conditions (Belen'kaya et al., 1988).
- They react with aryl- and methylboronic acids, demonstrating regiospecificity in Suzuki coupling reactions (Christoforou et al., 2003).
Pharmaceutical Research and Development
- Thiazole derivatives are explored for their potential pharmacological properties, such as fungicidal activity against rice sheath blight (Chen et al., 2000).
- These compounds are also studied for their anticancer properties, showing promising results against certain cell lines (Gomha et al., 2017).
Analytical and Stability Studies
- Techniques for determining the stability and composition of these compounds have been developed, crucial for quality control in pharmaceuticals (Shehzadi et al., 2018).
Crystallography and Structural Analysis
- Research in crystallography and structural analysis of thiazole derivatives provides insights into their physical and chemical properties (Swamy et al., 2020).
Molecular Docking and Drug Likeness
- Molecular docking analyses are performed to assess the drug-likeness of these compounds, comparing their binding affinities with standard drugs (Swamy et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 5-Thiazolecarbonitrile,2-chloro-4-methyl- (also known as CMIT) is microbial isolates found in aircraft fuel systems . The compound acts as a biocide, effectively inhibiting the growth and proliferation of these microbes .
Mode of Action
CMIT interacts with its microbial targets through a process of inhibition. Electrochemical studies have shown that CMIT acts as a cathodic inhibitor . This means it prevents the reduction reactions that would normally occur on the cathode in a corrosion cell, thereby inhibiting microbial-induced corrosion .
Biochemical Pathways
It’s known that thiazoles, a class of compounds to which cmit belongs, have diverse biological activities . They can act as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents . The specific effects depend on the substituents on the thiazole ring .
Pharmacokinetics
It’s known that cmit exhibits certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg l −1 and 60 mg l −1, respectively . This suggests that the compound has a significant presence and stability in the system over time.
Result of Action
The primary result of CMIT’s action is the inhibition of microbial growth in aircraft fuel systems . This leads to a decrease in microbiological influenced corrosion (MIC), which can cause serious damage to these systems .
Action Environment
The effectiveness of CMIT can be influenced by various environmental factors. For instance, the unique properties of aircraft fuel systems, such as the presence of liquid water and the formation of a kerosene–water system, can affect the compound’s action, efficacy, and stability
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c1-3-4(2-7)9-5(6)8-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVORKCSYJTITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-Dichlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole](/img/structure/B3015475.png)
![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)
![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![1-(4-Fluorobenzyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3015478.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}-1,3-thiazole-5-carboxylic acid](/img/structure/B3015480.png)
![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)



![(Z)-3-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015488.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)
![1-acetylthio-2-[N-(tert-butoxycarbonyl)-N-methylamino]ethane](/img/structure/B3015494.png)
